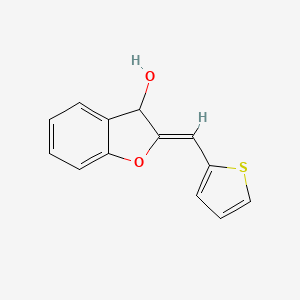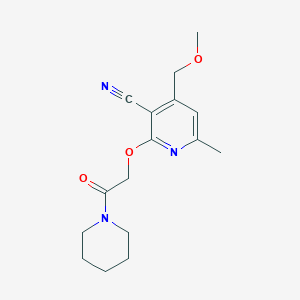
2-(2-thienylmethylene)-2,3-dihydro-1-benzofuran-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-thienylmethylene)-2,3-dihydro-1-benzofuran-3-ol, also known as TMB-3, is a synthetic compound that has attracted attention for its potential use in scientific research. TMB-3 is a benzofuran derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further study.
作用機序
The mechanism of action of 2-(2-thienylmethylene)-2,3-dihydro-1-benzofuran-3-ol is not fully understood, but it is thought to act by modulating various signaling pathways in cells. This compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. This compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory effects. This compound has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase, and to decrease the production of reactive oxygen species. This compound has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
One advantage of using 2-(2-thienylmethylene)-2,3-dihydro-1-benzofuran-3-ol in lab experiments is its relatively low toxicity, making it a safer alternative to other compounds. This compound is also relatively easy to synthesize, allowing for larger-scale studies. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for the study of 2-(2-thienylmethylene)-2,3-dihydro-1-benzofuran-3-ol. One area of interest is in the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is in the study of this compound in animal models of other neurological disorders, such as Huntington's disease and multiple sclerosis. This compound could also be studied in combination with other compounds to determine potential synergistic effects.
合成法
2-(2-thienylmethylene)-2,3-dihydro-1-benzofuran-3-ol can be synthesized using a variety of methods, including the reaction of thienylmethyl ketone with salicylaldehyde in the presence of a base catalyst. Other methods include the use of thienylmethyl bromide and salicylic acid, or the use of thienylmethyl alcohol and salicylaldehyde in the presence of a Lewis acid catalyst.
科学的研究の応用
2-(2-thienylmethylene)-2,3-dihydro-1-benzofuran-3-ol has been shown to have a range of potential applications in scientific research. One area of interest is in the study of neurological disorders, as this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. This compound has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
(2Z)-2-(thiophen-2-ylmethylidene)-3H-1-benzofuran-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2S/c14-13-10-5-1-2-6-11(10)15-12(13)8-9-4-3-7-16-9/h1-8,13-14H/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNXYVXHUPQZDJ-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=CC3=CC=CS3)O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(/C(=C/C3=CC=CS3)/O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S*,5S*)-1-[3-(methylthio)propyl]-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5368164.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-(propylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5368170.png)
![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5368174.png)
![3-({4-[(dimethylamino)methyl]-4-hydroxy-1-azepanyl}sulfonyl)-N-methylbenzamide](/img/structure/B5368182.png)
![2-{2-bromo-4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]phenoxy}-N-phenylacetamide](/img/structure/B5368186.png)
![{1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5368192.png)
![1,6-dimethyl-4-[3-(2-methylphenoxy)-1-azetidinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5368194.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-fluoropyrimidin-2-amine](/img/structure/B5368197.png)
![5-[(4-methoxyphenyl)amino]-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5368209.png)
![4-amino-2-({[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}amino)pyrimidine-5-carbonitrile](/img/structure/B5368212.png)

![allyl 2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5368223.png)
![3-(4-chlorophenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5368234.png)
